molecular formula C19H27N5O8 B2829311 Ethyl 4-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate CAS No. 1396885-57-6

Ethyl 4-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

Cat. No. B2829311
CAS RN: 1396885-57-6
M. Wt: 453.452
InChI Key: LRJLDQUSSYISFP-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . This ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Biological Activities

Microwave-assisted Synthesis of Hybrid Molecules

Research has shown the potential of ethyl piperazine-1-carboxylate derivatives, including those with oxadiazole nuclei, in generating compounds with significant antimicrobial, antilipase, and antiurease activities. This synthesis approach explores the creation of hybrid molecules combining penicillanic or cephalosporanic acid moieties with other functional groups, indicating a versatile chemical backbone for developing new therapeutic agents (Başoğlu et al., 2013).

Carbazole Derivatives for Anticancer Activity

Another study elaborates on synthesizing novel carbazole derivatives with a piperazin-1-yl methyl oxadiazole moiety, indicating promising antibacterial, antifungal, and anticancer activities, especially against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Antimicrobial Applications

Ethyl 6-(8-Hydroxyquinolin-5-yl) Derivatives

Research into the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl) derivatives has led to the creation of compounds with oxadiazole, triazole, and pyrazole moieties. These compounds showed significant to moderate antimicrobial activity against a range of bacteria and fungi, underscoring the potential of such structures in developing new antimicrobial agents (Abdel-Mohsen, 2014).

Synthesis and Characterization of Novel Compounds

Synthesis of Novel Piperazine Derivatives

The exploration of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, achieved through a cyclo condensation process, has been reported. These compounds were characterized for their antimicrobial efficacy, with several showing excellent antibacterial and antifungal activities, pointing to the chemical versatility of the piperazine-1-carboxylate structure in generating bioactive compounds (Rajkumar et al., 2014).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These molecules have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

ethyl 4-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4.C2H2O4/c1-2-25-17(24)22-7-5-21(6-8-22)14(23)11-20-9-13(10-20)16-18-15(19-26-16)12-3-4-12;3-1(4)2(5)6/h12-13H,2-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJLDQUSSYISFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

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